molecular formula C8H16ClNO2 B2478220 1-Methyl-3-piperidineacetic acid HCl CAS No. 2418643-93-1

1-Methyl-3-piperidineacetic acid HCl

Cat. No.: B2478220
CAS No.: 2418643-93-1
M. Wt: 193.67
InChI Key: XMWPWHUQFOCNSN-UHFFFAOYSA-N
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Description

1-Methyl-3-piperidineacetic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-piperidineacetic acid hydrochloride typically involves the reaction of piperidine with acetic acid derivatives under controlled conditions. One common method includes the alkylation of piperidine with methyl bromoacetate, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of 1-Methyl-3-piperidineacetic acid hydrochloride often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may involve multiple purification steps, including crystallization and recrystallization, to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-piperidineacetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-3-piperidineacetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-piperidineacetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and biochemical reactions .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-piperidineacetic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with an acetic acid moiety makes it a versatile intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

2-(1-methylpiperidin-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-9-4-2-3-7(6-9)5-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWPWHUQFOCNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418643-93-1
Record name 2-(1-methylpiperidin-3-yl)acetic acid hydrochloride
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